An In-depth Technical Guide to (R,E)-TCO-PEG8-NHS Ester: A Versatile Tool for Bioconjugation and Drug Development
An In-depth Technical Guide to (R,E)-TCO-PEG8-NHS Ester: A Versatile Tool for Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R,E)-TCO-PEG8-NHS ester is a heterobifunctional crosslinker that has emerged as a powerful tool in the fields of bioconjugation, chemical biology, and drug development. This molecule incorporates three key functional elements: a trans-cyclooctene (B1233481) (TCO) group, an eight-unit polyethylene (B3416737) glycol (PEG8) spacer, and an N-hydroxysuccinimide (NHS) ester. This unique combination of moieties allows for the efficient and specific covalent labeling of biomolecules, facilitating the creation of complex bioconjugates for a wide range of applications, from fluorescent imaging to the development of targeted therapeutics like Proteolysis Targeting Chimeras (PROTACs).
This technical guide provides a comprehensive overview of the properties, applications, and experimental protocols associated with (R,E)-TCO-PEG8-NHS ester, empowering researchers to effectively integrate this versatile reagent into their workflows.
Core Properties and Specifications
(R,E)-TCO-PEG8-NHS ester is a click chemistry PEG crosslinker characterized by its TCO moiety, which is highly reactive toward tetrazines, and an NHS ester group for facile conjugation to primary amines.[1][2] The hydrophilic PEG8 spacer enhances water solubility and reduces steric hindrance during ligation, making it an ideal choice for modifying biomolecules in aqueous environments.[1][2]
Table 1: Physicochemical Properties of (R,E)-TCO-PEG8-NHS Ester
| Property | Value | Source(s) |
| Chemical Formula | C32H54N2O14 | [1][3] |
| Molecular Weight | 690.78 g/mol | [1][3] |
| CAS Number | 2353409-95-5 | [1][3] |
| Purity | Typically >95% | [1] |
| Appearance | Colorless oil or solid powder | [3][4] |
| Solubility | Soluble in DMSO, DMF, DCM, THF, acetonitrile | [1][4] |
| Storage Conditions | -20°C, protect from light | [1][4] |
Note: The TCO group has a limited shelf life as it can isomerize to the less reactive cis-cyclooctene (CCO). Therefore, long-term storage is not recommended.[1][2]
Mechanism of Action and Key Reactions
The utility of (R,E)-TCO-PEG8-NHS ester is rooted in two fundamental and highly efficient chemical reactions: NHS ester-mediated amidation and the inverse electron demand Diels-Alder (IEDDA) cycloaddition.
NHS Ester Reaction with Primary Amines
The NHS ester is a highly reactive functional group that readily and specifically reacts with primary amines, such as the N-terminus of proteins or the side chain of lysine (B10760008) residues, to form a stable amide bond.[2] This reaction is typically carried out in amine-free buffers at a pH range of 7-9.
Diagram 1: NHS Ester Reaction with a Primary Amine
Caption: Reaction of TCO-PEG8-NHS ester with a primary amine on a biomolecule.
Inverse Electron Demand Diels-Alder (IEDDA) Cycloaddition
The TCO group is a strained alkene that undergoes a rapid and highly specific bioorthogonal "click" reaction with a tetrazine (Tz) derivative. This IEDDA reaction is characterized by its exceptionally fast kinetics, with second-order rate constants reported to be in the range of 10³ to 10⁶ M⁻¹s⁻¹.[5] The reaction proceeds efficiently in aqueous buffers and at physiological temperatures, forming a stable dihydropyridazine (B8628806) linkage and releasing nitrogen gas as the only byproduct.[5] This high degree of selectivity and biocompatibility allows for the specific labeling of TCO-modified molecules in complex biological systems, including living cells.[4][6]
Diagram 2: TCO-Tetrazine IEDDA Reaction
Caption: Bioorthogonal ligation of a TCO-modified biomolecule with a tetrazine probe.
Applications
The unique properties of (R,E)-TCO-PEG8-NHS ester make it a versatile reagent for a multitude of applications in life sciences research and drug development.
Bioconjugation and Labeling
The primary application of this crosslinker is the covalent modification of proteins, antibodies, and other amine-containing biomolecules with a TCO moiety.[1][2] This "TCO-tagging" then allows for the subsequent attachment of a wide array of probes, such as fluorophores, biotin, or drug molecules, that have been derivatized with a tetrazine group. This two-step labeling strategy is particularly useful for live-cell imaging and flow cytometry.
PROTAC Development
(R,E)-TCO-PEG8-NHS ester serves as a valuable PEG-based linker in the synthesis of PROTACs.[3][7][8] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][3] The PEG8 linker in (R,E)-TCO-PEG8-NHS ester provides the necessary spacing and flexibility for the two ligands of the PROTAC to simultaneously bind to their respective protein targets.
Diagram 3: PROTAC Mechanism of Action
Caption: Simplified workflow of PROTAC-mediated protein degradation.
Experimental Protocols
The following are generalized protocols for the use of (R,E)-TCO-PEG8-NHS ester. Optimization may be required for specific applications and biomolecules.
Protocol 1: Labeling of Proteins/Antibodies with TCO-PEG8-NHS Ester
This protocol describes the modification of a protein or antibody with a TCO group.
Materials:
-
Protein/antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
(R,E)-TCO-PEG8-NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Desalting column (e.g., Sephadex G-25)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Protein Preparation: Dissolve the protein/antibody in an amine-free buffer at a concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris or glycine) as they will compete with the NHS ester reaction.
-
TCO-PEG8-NHS Ester Stock Solution: Immediately before use, dissolve the (R,E)-TCO-PEG8-NHS ester in anhydrous DMF or DMSO to a concentration of 10-20 mM.
-
Labeling Reaction: Add a 10-20 fold molar excess of the TCO-PEG8-NHS ester stock solution to the protein solution. The optimal molar ratio may need to be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.
-
Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 5-10 minutes at room temperature.
-
Purification: Remove the excess, unreacted TCO-PEG8-NHS ester using a desalting column equilibrated with the desired storage buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling (DOL) by mass spectrometry (MALDI-TOF or ESI-MS) by comparing the mass of the labeled and unlabeled protein. The TCO-labeled protein is now ready for ligation with a tetrazine-functionalized molecule.
Diagram 4: Protein Labeling Experimental Workflow
Caption: Step-by-step workflow for labeling proteins with TCO-PEG8-NHS ester.
Protocol 2: Two-Step Cell Surface Labeling and Imaging
This protocol outlines the fluorescent labeling of cell surface proteins for imaging applications.
Materials:
-
Cells of interest
-
TCO-labeled antibody (prepared as in Protocol 1)
-
Tetrazine-fluorophore conjugate
-
Cell culture medium or imaging buffer (e.g., PBS with 1% BSA)
-
Fluorescence microscope
Procedure:
-
Primary Labeling: Incubate cells with the TCO-labeled antibody in an appropriate buffer for a specific time and temperature, as determined by the antibody's characteristics.
-
Washing: Wash the cells thoroughly with fresh buffer to remove any unbound antibody.
-
Secondary Labeling (Ligation): Prepare a solution of the tetrazine-fluorophore conjugate in imaging medium at a final concentration of 1-5 µM. Add this solution to the cells.
-
Image Acquisition: Immediately begin imaging the cells using a fluorescence microscope equipped with the appropriate filters for the chosen fluorophore. The signal should develop rapidly as the TCO-tetrazine ligation occurs. Time-lapse imaging can be performed to monitor the labeling process in real-time.
Conclusion
(R,E)-TCO-PEG8-NHS ester is a highly effective and versatile heterobifunctional crosslinker for modern bioconjugation and drug discovery. Its combination of an amine-reactive NHS ester, a biocompatible PEG spacer, and a highly reactive TCO group for bioorthogonal click chemistry provides a powerful platform for the precise and efficient modification of biomolecules. The detailed protocols and technical information provided in this guide are intended to facilitate the successful application of this reagent in a variety of research and development settings, ultimately enabling new discoveries and therapeutic strategies.
References
- 1. xcessbio.com [xcessbio.com]
- 2. TCO-PEG8-NHS ester, 2353409-95-5 | BroadPharm [broadpharm.com]
- 3. TCO-PEG8-NHS ester - Immunomart [immunomart.com]
- 4. glenresearch.com [glenresearch.com]
- 5. broadpharm.com [broadpharm.com]
- 6. TCO(axial)-PEG8-NHS ester TCO click chemistry- Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 7. tco peg8 nhs ester — TargetMol Chemicals [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
